molecular formula C13H12ClNO2S B1272432 Ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 338982-17-5

Ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B1272432
CAS RN: 338982-17-5
M. Wt: 281.76 g/mol
InChI Key: YIMRAKWJMQTGSY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate is a compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds containing a ring made up of sulfur, nitrogen, and carbon atoms. This particular compound features a thiazole ring substituted with a chlorophenyl group, a methyl group, and an esterified carboxylate group.

Synthesis Analysis

The synthesis of related ethyl 1,3-thiazole-5-carboxylates can be achieved through a one-pot synthesis from the reaction of 2-chloro-1,3-dicarbonyl compounds with thioureas or thioamides in the presence of an ionic liquid . This method provides a simple and efficient route to functionalized thiazole derivatives. Another related synthesis involves the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation, which yields ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates with high regioselectivity .

Molecular Structure Analysis

The molecular structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a compound with some structural similarities, has been determined and features hydrogen-bonded dimers consisting of N—H⋯N interactions, with additional N—H⋯O interactions involving the carboxylate oxygen atoms . This suggests that the ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate could also exhibit interesting structural characteristics due to potential hydrogen bonding and other intermolecular interactions.

Chemical Reactions Analysis

The reactivity of thiazole derivatives can be quite diverse. For instance, the photochemical reaction between ethyl 2-chlorothiazole-5-carboxylate and benzene did not yield a product, whereas the reaction with ethyl 2-iodothiazole-5-carboxylate produced ethyl 3-phenylisothiazole-4-carboxylate . This indicates that halogen substitution on the thiazole ring can significantly affect its reactivity in photochemical processes.

Physical and Chemical Properties Analysis

The physicochemical properties of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates, which are structurally related to the compound of interest, have been studied, revealing insights into their acid-base properties, solubility, and chemical stability . Additionally, the photophysical properties of ethyl 2-arylthiazole-5-carboxylates have been investigated, showing that these compounds exhibit fluorescence and can act as singlet-oxygen sensitizers . These findings could be relevant when considering the properties of ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate, as the presence of the thiazole core and the ester group are likely to influence its physical and chemical behavior.

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Hou, Zhou, He, and Li (2009) synthesized a similar compound, C19H17ClN2O5S, through the reaction of ethyl 6-(4-chlorophenyl)-2-mercapto-4-methyl-1,6-dihydropyrimidine-5-carboxylate and dimethyl acetylenedicarboxylate in methanol, highlighting the synthesis process and molecular structure of these types of compounds (Hou, Zhou, He, & Li, 2009).
    • Achutha et al. (2017) also reported on the synthesis of a related compound, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1 H -pyrazole-4-carboxylate, and its characterization, crystal and molecular structure, and Hirshfeld surface analysis (Achutha, Kumara, Shivalingegowda, Krishnappagowda, & Kariyappa, 2017).
  • Corrosion Inhibition :

    • Raviprabha and Bhat (2019) studied the corrosion inhibition efficiency of ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate (EMTC) to prevent corrosion of AA6061 alloy in hydrochloric acid, demonstrating its potential as a corrosion inhibitor (Raviprabha & Bhat, 2019).
  • Antimicrobial and Antiviral Activities :

    • Markovich et al. (2014) synthesized 2-(4-Methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates and investigated their antimicrobial activity, highlighting the potential of these compounds in pharmacological applications (Markovich, Kudryavtseva, Bogatyrev, Sysoev, Klimova, & Nazarov, 2014).
    • Dawood et al. (2011) studied the synthesis and anti-HSV-1, and cytotoxic activities of pyrazole- and isoxazole-based heterocycles derived from ethyl 2,4-dioxo-4-(p-chloro)phenylbutyrate, underscoring the potential of such compounds in antiviral therapies (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
  • Synthesis Techniques and Applications :

  • Chemical Transformations and Derivatives :

    • Mayer, Hartenhauer, and Gruner (1990) researched the reactions of methyl arylcarbodithioates with ethyl isothiocyanatoacetate, leading to the synthesis of ethyl 5-aryl-2-mercapto-1,3-thiazole-4-carboxylates, illustrating the versatility of thiazole derivatives in chemical transformations (Mayer, Hartenhauer, & Gruner, 1990).

Safety and Hazards

This involves understanding the safety measures needed to handle the compound and the hazards associated with it. This information is usually available in the compound’s Safety Data Sheet .

properties

IUPAC Name

ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-3-17-13(16)11-8(2)15-12(18-11)9-6-4-5-7-10(9)14/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMRAKWJMQTGSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377059
Record name ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate

CAS RN

338982-17-5
Record name Ethyl 2-(2-chlorophenyl)-4-methyl-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338982-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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